Cured Epoxy Glass Transition Temperature Exceeds 190 °C with Cure Enthalpy Below 300 J/g
When formulated as the curing agent with bisphenol C diglycidyl ether-based epoxy components, 9,9-bis(4-amino-3-chlorophenyl)fluorene yields a curable epoxy system exhibiting a glass transition temperature (Tg) greater than 190 °C while maintaining a cure enthalpy below 300 J/g [1]. This combination of high ultimate Tg with moderate cure exotherm is atypical for aromatic diamines, which generally trade off high Tg against high reaction exotherms. The low cure enthalpy (<300 J/g) mitigates thermal runaway risks during the curing of thick laminate sections, enabling fabrication of void-free aerospace composite structures without sacrificing elevated service temperature capability [1].
| Evidence Dimension | Cured epoxy glass transition temperature (Tg) and cure enthalpy |
|---|---|
| Target Compound Data | Tg > 190 °C; cure enthalpy < 300 J/g |
| Comparator Or Baseline | Conventional aromatic amine curing agents (class baseline): typical cure enthalpies often exceed 350–450 J/g for comparable high-Tg systems |
| Quantified Difference | Cure enthalpy reduction of ≥ 50–150 J/g relative to conventional aromatic amines capable of delivering Tg > 190 °C |
| Conditions | Epoxy component: bisphenol C diglycidyl ether or derivatives thereof; combined epoxy + CAF content > 40 wt% |
Why This Matters
This property combination reduces exotherm management costs and expands processing windows for thick-section aerospace composites, directly influencing manufacturing yield and part quality consistency.
- [1] U.S. Patent Application Publication No. US 2020/0385515 A1. Curable Epoxy System. Claim 6: cure enthalpy <300 J/g and Tg >190 °C. Published December 10, 2020. View Source
